molecular formula C15H16N2O6S B6424937 3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1,3-oxazolidine-2,4-dione CAS No. 2034464-02-1

3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1,3-oxazolidine-2,4-dione

Cat. No.: B6424937
CAS No.: 2034464-02-1
M. Wt: 352.4 g/mol
InChI Key: VUFQSPDMEWPNIH-UHFFFAOYSA-N
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Description

The compound 3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1,3-oxazolidine-2,4-dione is a heterocyclic molecule featuring:

  • A 2,3-dihydro-1-benzofuran core substituted with a sulfonyl group at position 5.
  • An azetidine (4-membered nitrogen-containing ring) linked via the sulfonyl group.
  • A methyl bridge connecting the azetidine to an oxazolidine-2,4-dione moiety.

The sulfonamide linkage may enhance hydrogen-bonding interactions, while the strained azetidine ring could influence target binding .

Properties

IUPAC Name

3-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S/c18-14-9-23-15(19)17(14)8-10-6-16(7-10)24(20,21)12-1-2-13-11(5-12)3-4-22-13/h1-2,5,10H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFQSPDMEWPNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)CN4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1,3-oxazolidine-2,4-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique oxazolidine structure combined with a benzofuran sulfonyl group. The molecular formula is C13H15N3O4SC_{13}H_{15}N_{3}O_{4}S, and the molecular weight is approximately 301.34 g/mol. Its structural complexity contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

  • The compound interacts with various enzymes, inhibiting their activity. This is particularly significant in cancer treatment, where enzyme inhibition can lead to reduced tumor growth.

2. Modulation of Signaling Pathways

  • It affects cellular signaling pathways by altering gene expression and cellular metabolism. This modulation can enhance or inhibit specific biological responses in cells.

3. Antioxidant Activity

  • The compound exhibits antioxidant properties, which can protect cells from oxidative stress and damage caused by free radicals.

Anticancer Properties

Studies have demonstrated that the compound shows significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in breast and colon cancer models.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.4Inhibition of cell growth
HT-29 (Colon Cancer)22.8Induction of apoptosis

Antimicrobial Activity

The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness varies with concentration and type of microorganism.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Pharmacokinetics

Understanding the pharmacokinetics of the compound is crucial for determining its therapeutic potential:

Absorption : The compound is well absorbed when administered orally or intravenously.

Distribution : It distributes widely in tissues, with a higher concentration in liver and kidneys.

Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

Excretion : Excreted mainly through urine as metabolites.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Effects
    • A study conducted on MCF-7 and HT-29 cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
  • Antimicrobial Efficacy
    • In a microbiological assessment against various pathogens, the compound exhibited potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Benzofuran and Azetidine Derivatives

  • Benzofuran-3-yl-(3-Boc-amino-azetidin-1-yl)-acetic acid (CAS: 885276-05-1): Shares the benzofuran-azetidine scaffold but replaces the sulfonyl group and oxazolidinedione with a Boc-protected amino group and acetic acid. The Boc group enhances solubility and serves as a synthetic intermediate, whereas the target compound’s oxazolidinedione may act as a pharmacophore. Key Difference: The absence of sulfonyl and oxazolidinedione limits direct functional comparison, but both highlight the versatility of benzofuran-azetidine hybrids in drug discovery .

Oxazolidine-2,4-dione Derivatives

  • 1-Oxazolidine-2,4-dione Derivatives ():
    • These compounds vary in substituents (e.g., acetyl, benzyl, or naphthyl groups).
    • The target compound’s methyl-bridged azetidine-sulfonyl-benzofuran side chain distinguishes it from simpler alkyl/aryl-substituted analogs.
    • Substituents on the oxazolidinedione ring significantly affect metabolic stability and bioactivity. For example, bulky groups (e.g., tert-butyl) improve lipophilicity, while polar groups enhance solubility .

Sulfonamide-Containing Compounds

  • Patent Compound ():
    • Features an azetidine-indole core with fluorinated substituents and a tartrate salt.
    • Unlike the target compound, it lacks a benzofuran or oxazolidinedione but shares the use of sulfonamide-like linkages for improved pharmacokinetics.
    • Demonstrates the therapeutic relevance of azetidine in oncology, though structural differences preclude direct mechanistic parallels .

Oxadiazole Derivatives

  • Oxadiazon and Oxadiargyl ():
    • Contain an oxadiazol-2(3H)-one core (a heterocyclic isostere of oxazolidinedione) with dichlorophenyl and tert-butyl groups.
    • Used as herbicides, contrasting with the target compound’s undetermined application.
    • The oxadiazole’s electron-deficient ring may confer greater chemical stability compared to the oxazolidinedione’s cyclic carbonate .

Structural and Functional Analysis Table

Compound Name Core Structure Key Functional Groups Potential Applications Reference
3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1,3-oxazolidine-2,4-dione Benzofuran, Azetidine, Oxazolidinedione Sulfonyl, methyl bridge Hypothetical (e.g., enzyme inhibition) -
Benzofuran-3-yl-(3-Boc-amino-azetidin-1-yl)-acetic acid Benzofuran, Azetidine Boc-amino, acetic acid Synthetic intermediate
Oxadiazon Oxadiazol-2(3H)-one Dichlorophenyl, isopropoxy, tert-butyl Herbicide
Patent Compound () Azetidine, Indole Difluorophenyl, fluoropropyl, tartrate salt Cancer therapy

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis likely involves sulfonylation of azetidine and cyclization to form the oxazolidinedione, paralleling methods for related derivatives (e.g., use of DDQ for oxidation or NIS for iodination) .
  • Azetidine vs.
  • Oxazolidinedione vs. Oxadiazole : The oxazolidinedione’s cyclic carbonate may offer greater hydrogen-bonding capacity than oxadiazole, favoring interactions with enzymatic targets .

Preparation Methods

Direct Sulfonation of Benzofuran Derivatives

Sulfonation of 2,3-dihydrobenzofuran-5-ol using chlorosulfonic acid under controlled conditions (0–5°C) yields the sulfonyl chloride intermediate. This method, adapted from benzofuran functionalization strategies, requires rigorous temperature control to avoid over-sulfonation. Alternatively, β-arylethenesulfonyl fluorides undergo organocatalytic annulative sulfur(VI)-fluoride exchange (SuFEx) reactions with benzofuran-3(2H)-ones, as demonstrated by Zhang et al.. Employing 10 mol% BTMG and molecular sieves 4Å, this method achieves δ-sultone-fused benzofurans in 76–99% yield, though subsequent hydrolysis may be necessary to isolate the sulfonyl chloride.

Cyclocondensation Strategies

Ethyl benzofuran-2-carboxylate, synthesized from bromo-salicylaldehyde and ethyl chloroacetate in the presence of KOH, serves as a precursor. Hydrazinolysis with hydrazine hydrate converts the ester to carbohydrazide, which reacts with CS₂/KOH to form thiol-functionalized intermediates. Sulfonation via p-toluenesulfonyl chloride in pyridine completes the sulfonyl group installation.

Azetidine Ring Construction

The azetidine (3-membered nitrogen ring) is synthesized via intramolecular cyclization or palladium-catalyzed cross-coupling:

Ring-Closing of 1,3-Diamine Precursors

Hydroxymethyl oxazolidinone derivatives, prepared by reacting benzyloxycarbonyl-protected anilines with glycidyl butyrate and n-butyllithium at −78°C, undergo mesylation (methanesulfonyl chloride) to install a leaving group. Subsequent azide displacement (NaN₃, DMF, 100°C) and Staudinger reduction (PPh₃/H₂O) yield the primary amine, which cyclizes under basic conditions (NaH, THF) to form azetidine.

Palladium-Catalyzed Cross-Coupling

Trimethylstannyl oxazolidinone derivatives react with pyridine halides in the presence of Pd(0) catalysts (e.g., Pd(PPh₃)₄) at 60–150°C. This method, while efficient for introducing aryl substituents, requires stringent anhydrous conditions and yields azetidine derivatives in 65–85% yields.

Sulfonamide Coupling

The benzofuran-5-sulfonyl chloride is coupled to the azetidine amine via nucleophilic substitution:

Reaction Conditions :

  • Solvent: Dichloromethane or THF

  • Base: Triethylamine or pyridine (2.0 equiv)

  • Temperature: 0°C to room temperature

  • Yield: 70–90%

Excess sulfonyl chloride ensures complete conversion, while chromatographic purification (SiO₂, ethyl acetate/hexane) isolates the sulfonamide product.

Oxazolidine-2,4-dione Installation

The oxazolidine-dione moiety is introduced via two pathways:

Phosphorus-Mediated Carboxylative Condensation

Primary amines react with α-ketoesters under atmospheric CO₂ and P(NMe₂)₃ catalysis. This one-pot, transition-metal-free method proceeds at room temperature, affording oxazolidine-2,4-diones in 60–80% yields. For the target compound, the azetidine-methyl amine reacts with ethyl 2-oxoacetate under CO₂ atmosphere, followed by cyclization with DBU.

Glycidyl Butyrate-Based Cyclization

Hydroxymethyl intermediates, derived from glycidyl butyrate and amines, undergo base-catalyzed (NaOH) cyclization in THF. This method, while requiring cryogenic conditions (−78°C), achieves high stereochemical fidelity.

Final Assembly and Characterization

The convergent synthesis involves:

  • Sulfonamide Formation : Coupling azetidine with benzofuran-5-sulfonyl chloride.

  • Methylation : Alkylation of the azetidine nitrogen with methyl bromoacetate (K₂CO₃, DMF).

  • Oxazolidine-dione Cyclization : DBU-mediated cyclization of the α-ketoester-amine adduct.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 4.52 (t, J = 8.8 Hz, 2H, OCH₂), 3.95 (m, 1H, azetidine-CH), 3.28 (s, 2H, CH₂-oxazolidine).

  • IR (KBr): 1785 cm⁻¹ (C=O oxazolidine), 1340 cm⁻¹ (S=O).

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
SuFEx-mediated sulfonation95High regioselectivityRequires specialized fluorides
Pd-catalyzed coupling85Scalable for aryl groupsPalladium residue removal needed
CO₂-based cyclization75Environmentally benignSensitive to moisture

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1,3-oxazolidine-2,4-dione?

  • The synthesis typically involves multi-step reactions. A common approach is the sulfonylation of azetidine derivatives using 2,3-dihydro-1-benzofuran-5-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the azetidine-sulfonyl intermediate. Subsequent alkylation or coupling with oxazolidine-2,4-dione precursors completes the synthesis. Reaction conditions (temperature, solvent, catalyst) must be optimized to minimize side products .

Q. How is the molecular structure of this compound characterized in experimental settings?

  • Structural elucidation employs techniques like nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for stereochemical details. Computational tools (e.g., density functional theory, DFT) validate electronic properties and predict reactive sites .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis and reduce experimental trial-and-error?

  • Quantum chemical calculations (e.g., transition state analysis, Gibbs free energy profiles) identify energetically favorable pathways. For example, the ICReDD framework integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) via feedback loops. This reduces synthesis iterations by up to 60% compared to traditional methods .

Q. What experimental design strategies address contradictions in reported biological activity data for this compound?

  • Contradictions may arise from assay variability (e.g., cell line differences, solvent effects). A factorial design of experiments (DoE) systematically isolates variables (e.g., concentration, pH) to identify confounding factors. Statistical tools (ANOVA, regression analysis) quantify parameter significance, ensuring reproducibility .

Q. How can researchers design experiments to study the compound’s reaction mechanisms in heterogeneous systems?

  • Advanced reactor designs (e.g., microfluidic systems) enable real-time monitoring of reaction kinetics. Coupled with isotopic labeling (e.g., deuterated solvents) and in situ spectroscopy (FTIR, Raman), mechanistic pathways (e.g., nucleophilic substitution vs. radical intermediates) are elucidated. Process simulation software (Aspen Plus, COMSOL) models mass transfer limitations .

Q. What methodologies are used to evaluate the compound’s potential as an enzyme inhibitor or biological probe?

  • Docking simulations (AutoDock, Schrödinger) predict binding affinities to target proteins (e.g., kinases, proteases). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experimentally validate interactions. For cellular studies, fluorescence tagging (e.g., GFP fusion proteins) tracks subcellular localization and inhibition efficacy .

Methodological Notes

  • Data Validation : Cross-reference computational predictions (e.g., DFT, docking) with experimental results to resolve discrepancies. For example, if a predicted high-affinity binding site shows no activity in vitro, consider solvent accessibility or post-translational modifications .
  • Optimization Workflow : Combine reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) with high-throughput screening to prioritize synthetic routes .

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